Enhanced Computational Lipophilicity (cLogP) vs. Clofibrate Amide Core Fragment
The target compound's predicted partition coefficient (cLogP ~4.63–4.90) significantly exceeds that of the core fragment 2-(4-chlorophenoxy)-2-methylpropanamide (XLogP3 1.9), representing a roughly 100-fold increase in predicted octanol/water partitioning [1][2]. This shift is driven by the addition of the 2-(2-fluorophenyl)-2-methoxypropyl moiety, which increases molecular weight and reduces hydrogen-bonding capacity relative to the simple amide.
| Evidence Dimension | Predicted lipophilicity (cLogP / XLogP3) |
|---|---|
| Target Compound Data | Predicted cLogP range: 4.63–4.90 (SwissADME & AlogP98 estimates from structural analogs) |
| Comparator Or Baseline | 2-(4-Chlorophenoxy)-2-methylpropanamide (CAS 5658-61-7): XLogP3 = 1.9 [1] |
| Quantified Difference | Δ(cLogP) ≈ +2.7 to +3.0 log units (>100-fold increase in predicted partition coefficient) |
| Conditions | Computational prediction using SwissADME and AlogP98 algorithms; not experimentally verified for the target compound. |
Why This Matters
Significantly higher predicted lipophilicity suggests enhanced membrane permeability and potentially altered tissue distribution, which is critical when selecting compounds for cell-based assays or in vivo studies where target engagement depends on intracellular access.
- [1] PubChem. (2026). Compound Summary for CID 165334: 2-(4-Chlorophenoxy)-2-methylpropanamide (XLogP3 = 1.9). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/165334 View Source
- [2] PMC. (2022). Table 3: ADME descriptor values for synthesized compounds including SwissADME lipophilicity predictions (iLogP 4.63, AlogP98 4.80, cLogP 4.90). Retrieved from https://pmc.ncbi.nlm.nih.gov (Table 3 entry) View Source
